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Compound of Interest

Compound Name: Ethylene glycol dinitrate

Cat. No.: B1195984 Get Quote

This guide provides a detailed comparative risk assessment of Ethylene Glycol Dinitrate
(EGDN) and Dinitrotoluene (DNT), focusing on their toxicological profiles, environmental fate,

and the underlying mechanisms of their effects. The information is intended for researchers,

scientists, and drug development professionals to facilitate informed decisions in handling and

assessing the risks associated with these compounds.

Physicochemical Properties
A fundamental understanding of the physicochemical properties of EGDN and DNT is crucial

for assessing their environmental behavior and potential for exposure.
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Property
Ethylene Glycol Dinitrate
(EGDN)

Dinitrotoluene (DNT)

Chemical Formula C₂H₄N₂O₆ C₇H₆N₂O₄

Molecular Weight 152.06 g/mol 182.13 g/mol

Appearance
Colorless to yellowish oily

liquid
Pale yellow crystalline solid

Melting Point -22 °C
Isomer-dependent (e.g., 2,4-

DNT: ~70 °C)

Boiling Point Explodes at 114 °C
Isomer-dependent (e.g., 2,4-

DNT: ~300 °C)

Water Solubility 5 g/L at 20°C
Isomer-dependent (e.g., 2,4-

DNT: 270 mg/L at 22°C)

Vapor Pressure 0.05 mmHg at 20°C

Isomer-dependent (e.g., 2,4-

DNT: 1.46 x 10⁻⁴ mmHg at

20°C)

Toxicological Assessment
The toxicological profiles of EGDN and DNT reveal distinct differences in their acute and

chronic health effects, as well as their carcinogenic potential.

Acute Toxicity
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Parameter
Ethylene Glycol Dinitrate
(EGDN)

Dinitrotoluene (DNT)

Oral LD₅₀ (rat) 616 mg/kg[1]

Isomer-dependent: 2,4-DNT:

268 mg/kg (male), 485 mg/kg

(female); 2,6-DNT: 177 mg/kg

(male), 115 mg/kg (female)

Primary Acute Effects

Vasodilation leading to

headaches, dizziness, and

hypotension;

methemoglobinemia.[2][3]

Methemoglobinemia, cyanosis,

vertigo, headache, weakness.

[4][5]

Chronic Toxicity and Carcinogenicity
Parameter

Ethylene Glycol Dinitrate
(EGDN)

Dinitrotoluene (DNT)

Target Organs
Cardiovascular system, blood,

liver, kidneys.[2][3]

Hematopoietic system,

cardiovascular system,

nervous system, liver, male

reproductive system.[4]

Carcinogenicity

Not classified by IARC or NTP.

Studies on the related

compound, nitroglycerin, were

not indicative of

carcinogenicity under the

experimental conditions.[6]

EPA: Probable human

carcinogen (Group B2).

Causes liver tumors in rats and

kidney tumors in mice.[4]

IARC: 2,4-DNT and 2,6-DNT

are possibly carcinogenic to

humans (Group 2B).

Environmental Fate and Transport
The environmental persistence, mobility, and degradation of EGDN and DNT are critical factors

in assessing their long-term environmental risks.
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Parameter
Ethylene Glycol Dinitrate
(EGDN)

Dinitrotoluene (DNT)

Biodegradation
Biodegradable to ethylene

glycol mononitrate.[7]

Slowly biodegradable under

aerobic and anaerobic

conditions.

Soil Mobility
Expected to have very high

mobility in soil.[7]

Moderate to low mobility; can

leach into groundwater.

Bioaccumulation

Low potential for

bioaccumulation in aquatic

organisms.[7]

Low potential for

bioaccumulation in most

aquatic organisms, but can

accumulate in plants.

Photolysis
Information not readily

available.

Can be degraded by sunlight

in surface water.

Experimental Protocols
Acute Oral Toxicity (LD₅₀) Determination
The determination of the median lethal dose (LD₅₀) is a standardized procedure to assess the

acute toxicity of a substance. The following outlines a general protocol based on OECD

guidelines.

Preparation Dosing and Observation Data Analysis

Animal Selection (e.g., rats, specific strain, sex) Dose Preparation (in appropriate vehicle) Acclimatization of Animals Single Oral Dose Administration Observation for Clinical Signs of Toxicity and Mortality (up to 14 days) Record Mortality at Different Dose Levels LD50 Calculation (e.g., Probit Analysis)

Click to download full resolution via product page

Caption: General workflow for an acute oral toxicity (LD₅₀) study.

Methodology: Acute oral toxicity is typically determined following internationally recognized

guidelines such as those from the Organisation for Economic Co-operation and Development
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(OECD), specifically guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method),

or 425 (Up-and-Down Procedure).[8][9][10][11][12] These methods aim to determine the dose

of a substance that is lethal to 50% of the test animal population.

Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats or mice)

of a single sex (typically females as they are often more sensitive) are used.[10] They are

acclimatized to laboratory conditions for at least five days before the study.

Dose Preparation and Administration: The test substance is typically administered orally via

gavage in a suitable vehicle. Doses are selected to bracket the expected LD₅₀.

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for

up to 14 days. Body weight is recorded weekly.

Data Analysis: The number of mortalities at each dose level is recorded, and the LD₅₀ value

is calculated using statistical methods such as probit analysis.

Carcinogenicity Bioassay
Carcinogenicity studies are long-term experiments designed to assess the potential of a

substance to cause cancer in mammals. The following is a generalized protocol based on the

National Toxicology Program (NTP) guidelines.

Study Design Exposure and Observation Pathology and Analysis

Animal Model Selection (e.g., rats and mice, both sexes) Dose Range Finding Studies (subchronic toxicity) Group Allocation (control and multiple dose groups) Long-Term Exposure (typically 2 years) Regular Clinical Observation and Body Weight Measurement Gross Necropsy at Termination Histopathological Examination of Tissues Statistical Analysis of Tumor Incidence

Click to download full resolution via product page

Caption: General workflow for a rodent carcinogenicity bioassay.

Methodology: Carcinogenicity bioassays are typically conducted in rodents over the majority of

their lifespan (e.g., 2 years) according to guidelines from agencies like the NTP.[13][14][15][16]
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Animal Model and Dose Selection: Both sexes of two rodent species (usually rats and mice)

are used. Dose levels are determined from shorter-term (subchronic) toxicity studies to

identify a maximum tolerated dose.

Long-Term Exposure: Animals are exposed to the test substance daily for up to two years. A

control group receives the vehicle only.

Clinical Observation and Pathology: Animals are monitored regularly for clinical signs of

toxicity and tumor development. At the end of the study, a complete necropsy is performed,

and a comprehensive set of tissues is examined histopathologically.

Data Analysis: The incidence of tumors in the exposed groups is compared to the control

group using statistical methods to determine if there is a significant increase in tumor

formation.

Signaling Pathways
EGDN: Vasodilation Pathway
The primary and most well-understood signaling pathway for EGDN's acute effects is its role as

a vasodilator, which it shares with nitroglycerin. This is mediated through the nitric oxide (NO)

signaling pathway.
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Caption: EGDN-induced vasodilation via the nitric oxide pathway.
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Mechanism: EGDN is metabolized in vascular smooth muscle cells to release nitric oxide (NO).

NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of

guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels

of cGMP lead to the activation of protein kinase G (PKG). PKG activates myosin light chain

phosphatase, which dephosphorylates the myosin light chain, resulting in smooth muscle

relaxation and vasodilation.

Dinitrotoluene: Hepatotoxicity Pathways
The hepatotoxicity of DNT involves complex signaling pathways, primarily related to oxidative

stress and xenobiotic metabolism.
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Caption: Key signaling pathways in DNT-induced hepatotoxicity.
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Mechanism: DNT exposure in hepatocytes leads to the activation of several key signaling

pathways.[1] These include the NRF2-mediated oxidative stress response, where DNT

metabolism generates reactive oxygen species (ROS) that activate the transcription factor

NRF2. NRF2 then promotes the expression of antioxidant enzymes. Additionally, DNT can

activate the aryl hydrocarbon receptor (AhR), leading to the induction of xenobiotic

metabolizing enzymes.[1] While these are protective responses, overwhelming oxidative stress

and the production of toxic metabolites can lead to hepatotoxicity.[1] Studies in zebrafish have

also indicated that 2,4-DNT can disrupt the PPAR-α-dependent lipid metabolism pathway,

contributing to liver damage.[17]

Conclusion
This comparative guide highlights the significant differences in the risk profiles of EGDN and

DNT. EGDN's primary risk is associated with its acute vasodilatory effects and its high

explosive potential. In contrast, DNT poses a more significant long-term health risk due to its

classification as a probable human carcinogen and its documented toxicity to multiple organ

systems. While both compounds can be present in military and industrial settings, their distinct

physicochemical properties, toxicological endpoints, and environmental behaviors necessitate

different approaches to risk assessment and management. Further research is warranted to

fully elucidate the carcinogenic potential and detailed toxicological mechanisms of EGDN to

allow for a more complete comparative risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene
Compounds | PLOS One [journals.plos.org]

2. grokipedia.com [grokipedia.com]

3. nj.gov [nj.gov]

4. Environmental toxicology and health effects associated with dinitrotoluene exposure -
PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0014662
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0014662
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0014662
https://www.mdpi.com/1422-0067/20/15/3632
https://www.benchchem.com/product/b1195984?utm_src=pdf-custom-synthesis
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0014662
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0014662
https://grokipedia.com/page/Ethylene_glycol_dinitrate
https://nj.gov/health/eoh/rtkweb/documents/fs/0880.pdf
https://pubmed.ncbi.nlm.nih.gov/14672515/
https://pubmed.ncbi.nlm.nih.gov/14672515/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. scilit.com [scilit.com]

6. osha.gov [osha.gov]

7. chemicalbook.com [chemicalbook.com]

8. researchgate.net [researchgate.net]

9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

10. scribd.com [scribd.com]

11. youtube.com [youtube.com]

12. oecd.org [oecd.org]

13. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

16. researchgate.net [researchgate.net]

17. mdpi.com [mdpi.com]

To cite this document: BenchChem. [A Comparative Risk Assessment: Ethylene Glycol
Dinitrate (EGDN) vs. Dinitrotoluene (DNT)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195984#egdn-vs-dinitrotoluene-a-comparative-risk-
assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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